![molecular formula C13H16ClNO3 B13592332 tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, chloro-substituted phenyl epoxide, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially converting the chloro group to a hydroxyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Conversion of chloro to hydroxyl groups.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in biochemical studies to label or modify specific proteins. The chloro-substituted phenyl ring can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-chloro-3-trifluoromethyl)phenylcarbamate: Another chloro-substituted phenyl carbamate with different substituents on the phenyl ring.
tert-Butyl (4-bromophenyl)carbamate: A bromine-substituted analog with similar reactivity.
Uniqueness:
- The presence of the oxirane ring in tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate makes it unique compared to other carbamates. This ring imparts additional reactivity and potential for covalent modification of biomolecules, which is not present in simpler carbamates .
Propiedades
Fórmula molecular |
C13H16ClNO3 |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
tert-butyl N-[3-chloro-4-[(2R)-oxiran-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(16)15-8-4-5-9(10(14)6-8)11-7-17-11/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
NPDMDBPFHFCXJA-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[C@@H]2CO2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



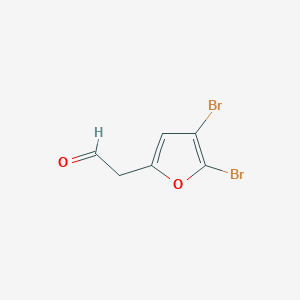
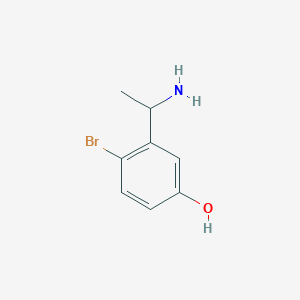
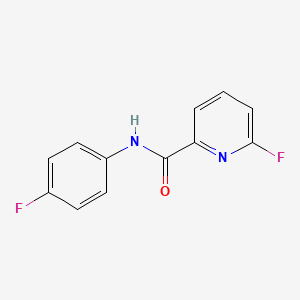

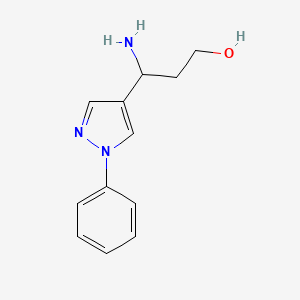
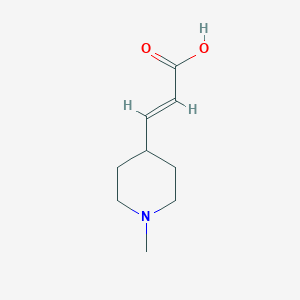


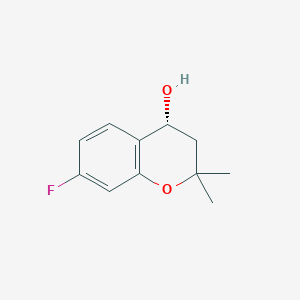
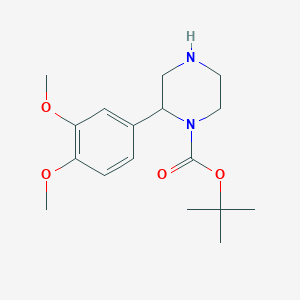
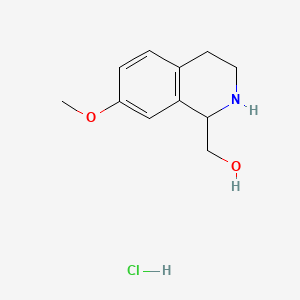
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
